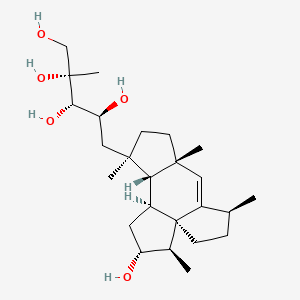

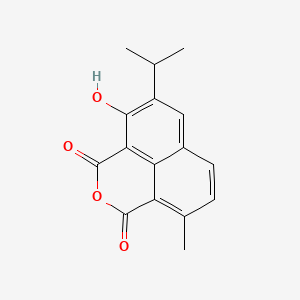

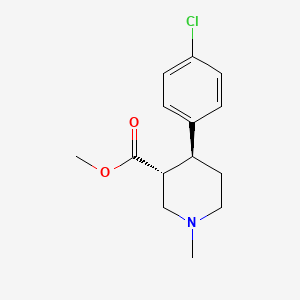

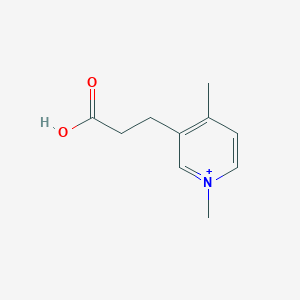

(3R,4S)-4-(4-chlorophenyl)-1-methylpiperidine-3-carboxylic acid methyl ester

Vue d'ensemble

Description

Synthesis Analysis

Synthesis of compounds structurally related to "(3R,4S)-4-(4-chlorophenyl)-1-methylpiperidine-3-carboxylic acid methyl ester" often involves complex organic reactions that ensure the correct stereochemistry. For example, the synthesis of related compounds has been achieved through regiospecific reactions, with structural determinations confirmed by X-ray crystallography due to the complexity of confirming regioisomers spectroscopically (Kumarasinghe et al., 2009). Similarly, novel synthetic pathways have led to the creation of compounds with significant pharmacological interest, showcasing the diverse methodologies available for constructing such complex molecules (Satoh et al., 2002).

Molecular Structure Analysis

The molecular structure of compounds closely related to the target molecule has been elucidated using sophisticated techniques like X-ray crystallography. These studies reveal the intricacies of molecular conformations, hydrogen bonding, and other intermolecular interactions that define the compound's physical and chemical properties (Peeters et al., 1994). The determination of absolute configuration for similar compounds underscores the importance of stereochemistry in dictating biological activity and interaction capabilities.

Chemical Reactions and Properties

Compounds within this chemical class participate in a variety of chemical reactions, demonstrating their reactivity and potential as intermediates for further chemical synthesis. For instance, reactions involving methyl 3-hydroxythiophene-2-carboxylate highlight pathways to novel derivatives with potentially valuable properties (Corral & Lissavetzky, 1984). The chemical reactivity observed suggests avenues for the synthesis of derivatives with modified properties or for incorporation into more complex molecules.

Applications De Recherche Scientifique

Insecticidal Activity

The compound has been explored for its potential insecticidal properties. Studies have demonstrated its efficacy against certain insects, such as American cockroaches and house flies. The compound’s stereochemistry plays a crucial role in its insecticidal activity, with specific enantiomers showing greater effectiveness (Hasan et al., 1996).

Binding Properties to Monoamine Transporters

Research has also focused on the compound's binding properties to monoamine transporters, particularly its affinity for dopamine and serotonin transporters. This aspect is significant for understanding its potential therapeutic applications in neurological disorders (Carroll et al., 2005).

Chemical Synthesis and Structural Analysis

The compound's synthesis and structural determination have been subjects of study. This includes the synthesis of its derivatives and analyzing their conformational properties, which is essential for understanding its chemical behavior and potential applications in various fields (Ibenmoussa et al., 1998).

Pharmacological Research

While the focus of this summary is not on pharmacological aspects like drug use or side effects, it is noteworthy that the compound has been studied in the context of its potential pharmacological applications. This includes exploring its effects on certain receptors and transporters in the body, which could have implications for treating various conditions (Carroll et al., 2005).

Mécanisme D'action

Target of Action

Nocaine, also known as (+)-CPCA, primarily targets the dopamine transporter and inhibits dopamine uptake . This action is similar to that of cocaine . It stimulates motor activity in rodents and completely substitutes for cocaine in discrimination tests .

Mode of Action

Nocaine interacts with its targets, primarily the dopamine transporter, by binding to it and inhibiting the reuptake of dopamine . This inhibition increases the extracellular concentrations of dopamine, leading to an increase in dopaminergic neurotransmission .

Biochemical Pathways

Cocaine is known to inhibit the reuptake of dopamine, serotonin, and norepinephrine, increasing their extracellular concentrations and enhancing neurotransmission .

Pharmacokinetics

It is known that the pharmacokinetics of a drug refers to the movement of the drug into, through, and out of the body—the time course of its absorption, bioavailability, distribution, metabolism, and excretion .

Result of Action

The result of nocaine’s action is an increase in dopaminergic neurotransmission due to the inhibition of dopamine reuptake . This leads to stimulant effects similar to those of cocaine . Nocaine was found to substitute for cocaine in animal models while having significantly less abuse potential itself .

Propriétés

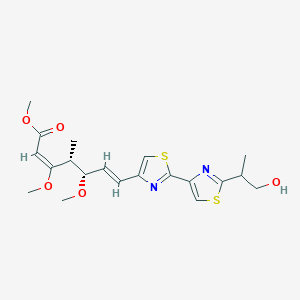

IUPAC Name |

methyl (3R,4S)-4-(4-chlorophenyl)-1-methylpiperidine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18ClNO2/c1-16-8-7-12(13(9-16)14(17)18-2)10-3-5-11(15)6-4-10/h3-6,12-13H,7-9H2,1-2H3/t12-,13+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDFVYUDIAQQDTA-OLZOCXBDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC(C(C1)C(=O)OC)C2=CC=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1CC[C@@H]([C@H](C1)C(=O)OC)C2=CC=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80180975 | |

| Record name | Nocaine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80180975 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

267.75 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3R,4S)-4-(4-chlorophenyl)-1-methylpiperidine-3-carboxylic acid methyl ester | |

CAS RN |

205805-14-7, 263769-22-8 | |

| Record name | rel-Methyl (3R,4S)-4-(4-chlorophenyl)-1-methyl-3-piperidinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=205805-14-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl (3R,4S)-4-(4-chlorophenyl)-1-methyl-3-piperidinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=263769-22-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Nocaine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0263769228 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Nocaine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80180975 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q & A

Q1: How does (+)-CPCA interact with monoamine transporters?

A1: (+)-CPCA acts as a potent inhibitor of monoamine transporters, primarily targeting the dopamine transporter (DAT) and norepinephrine transporter (NET) with high affinity. [, ] It exhibits a lower affinity for the serotonin transporter (SERT) compared to cocaine. [, , ]

Q2: What are the downstream effects of (+)-CPCA binding to monoamine transporters?

A2: By inhibiting DAT and NET, (+)-CPCA blocks the reuptake of dopamine and norepinephrine in the synapse, leading to increased neurotransmitter levels. [, ] This elevation in dopamine levels in specific brain regions is believed to contribute to the locomotor stimulant effects observed with (+)-CPCA administration. [, ]

Q3: Does (+)-CPCA fully substitute for cocaine in behavioral studies?

A3: Despite its lower potency, (+)-CPCA has been shown to completely substitute for cocaine in drug discrimination tests in rats, indicating that it produces similar subjective effects. [, ]

Q4: What is the molecular formula and weight of (+)-CPCA?

A4: The molecular formula of (+)-CPCA is C14H18ClNO2, and its molecular weight is 267.74 g/mol.

Q5: How does the structure of (+)-CPCA differ from cocaine, and how do these differences affect its activity?

A5: (+)-CPCA, based on a piperidine ring, is structurally distinct from cocaine, which features a tropane ring system. [] This structural difference contributes to (+)-CPCA's weaker reinforcing properties and slower onset of action compared to cocaine. [, ]

Q6: Have any structural modifications of (+)-CPCA led to enhanced activity or selectivity?

A6: Research has explored the synthesis of piperidine-based nocaine/modafinil hybrid ligands, demonstrating improved potency at monoamine transporters, particularly DAT and NET. [] Some modifications have resulted in highly active and selective inhibitors with nanomolar to subnanomolar potency. []

Q7: What is known about the pharmacokinetic profile of (+)-CPCA?

A7: Research indicates that (+)-CPCA has a slower onset of action in the first few minutes after intravenous injection compared to cocaine, likely due to differences in the kinetics of DAT binding. []

Q8: How does (+)-CPCA's pharmacodynamic profile differ from cocaine?

A8: While both compounds act as locomotor stimulants, (+)-CPCA is less potent and efficacious than cocaine. [, ] Intriguingly, pretreatment with (+)-CPCA can dose-dependently block the locomotor stimulant effects of cocaine in rats, suggesting potential as a cocaine antagonist. [, ]

Q9: Has (+)-CPCA demonstrated efficacy in any in vivo models?

A9: Studies in rhesus monkeys revealed that (+)-CPCA is readily self-administered, but it shows limited reinforcing properties in rats compared to cocaine in both fixed and progressive ratio intravenous drug self-administration tests. [, ] This suggests a potential for therapeutic development for cocaine dependence. [, ]

Q10: Are there any known applications of (+)-CPCA beyond its potential as a treatment for cocaine addiction?

A10: Some piperidine-based nocaine/modafinil hybrid ligands, derived from the structure of (+)-CPCA, have shown promise as potential positron emission tomography (PET) imaging tools. [] They may also have applications in the treatment of central nervous system disorders such as depression and sleep apnea. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(3R,4R)-4-hydroxy-8-methoxy-3-methyl-3,4-dihydro-2H-benzo[a]anthracene-1,7,12-trione](/img/structure/B1251478.png)

![N-{4-(Biphenyl-2-ylmethoxy)-1-[2-(4-fluoro-benzoyl)-benzoyl]-pyrrolidin-2-ylmethyl}-4-(2,4-dioxo-thiazolidin-5-ylidenemethyl)-benzamide](/img/structure/B1251486.png)